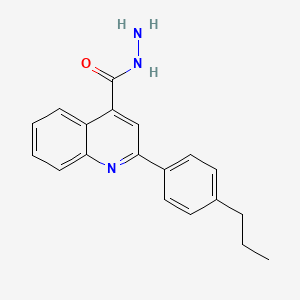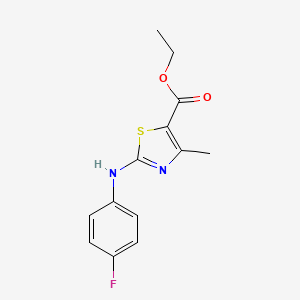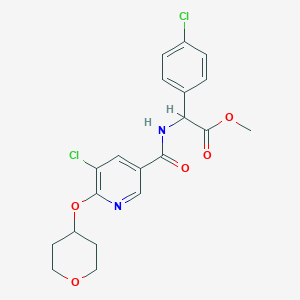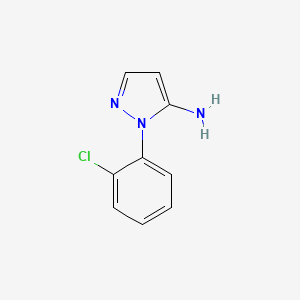
2-(4-Propylphenyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propylphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C19H19N3O and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass is 305.374 Da and the monoisotopic mass is 305.152802 Da .Applications De Recherche Scientifique
Antimicrobial Potential
2-(4-Propylphenyl)quinoline-4-carbohydrazide derivatives demonstrate significant antimicrobial properties. A study by Bello et al. (2017) synthesized these derivatives to evaluate their potential as future drug candidates, particularly against bacterial infections. Microwave irradiation techniques were employed for efficient synthesis, and in vitro screening showed promising results against various bacterial strains.
Anti-Cancer Activity
Quinoline-4-carbohydrazide derivatives, which include this compound, have been identified for their potential in cancer treatment. Bingul et al. (2016) synthesized a series of these compounds, finding that some significantly reduced the cell viability of neuroblastoma cancer cells. They demonstrated potency and selectivity, making them potential candidates for further cancer drug development.
Analgesic and Anti-Inflammatory Activities
Derivatives of 2-phenylquinoline-4-carbohydrazide, which is structurally related to this compound, have shown effective analgesic and anti-inflammatory activities. A study by Khalifa et al. (2017) synthesized new derivatives and tested them in animal models. The results indicated significant anti-inflammatory activity, comparable to known drugs like diclofenac sodium.
Chemotherapy Research
Quinoline derivatives are widely used in medicinal chemistry, especially in chemotherapy research. According to Solomon & Lee (2011), these compounds are explored for their anticancer activities and mechanisms of action. This includes this compound, which may offer valuable insights into developing new cancer therapies.
Imaging and Visualization in Medical Science
Quinoline-2-carboxamide derivatives are used in imaging techniques like positron emission tomography (PET). Matarrese et al. (2001) developed novel derivatives for the noninvasive assessment of peripheral benzodiazepine type receptors, showcasing the utility of quinoline derivatives in medical imaging.
Corrosion Inhibition
Quinoline derivatives also find application in the field of corrosion inhibition. Singh et al. (2016) studied the corrosion mitigation effect of various quinoline derivatives, demonstrating their effectiveness as corrosion inhibitors in acidic mediums.
Biochemical Studies
Quinoline-2-carboxamides and their isosteres have been examined for their activity in inhibiting photosynthetic electron transport and antimycobacterial activities, as per a study by Goněc et al. (2012). This research opens avenues in plant biochemistry and microbiology.
Chemosensor Development
Quinoline derivatives are used in developing chemosensors. Sun et al. (2015) developed a chemosensor for detecting Al3+ and Zn2+ in solutions. This indicates the potential of quinoline derivatives in analytical chemistry for sensing and detection applications.
Propriétés
IUPAC Name |
2-(4-propylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(23)22-20)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5,20H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUOKXRJSLVDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2827989.png)


![2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827994.png)


![3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one](/img/structure/B2827999.png)
![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2828001.png)
![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride](/img/structure/B2828002.png)


![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)
